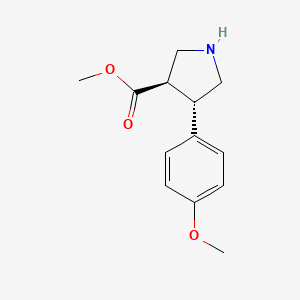

Trans-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate

Description

Evolution in Pyrrolidine-Based Medicinal Chemistry Research

The pyrrolidine scaffold has been integral to medicinal chemistry since the isolation of natural alkaloids like nicotine and hygrine in the 19th century. Early research focused on exploiting the ring's conformational rigidity and hydrogen-bonding capabilities, which facilitate interactions with biological targets. The introduction of synthetic pyrrolidine derivatives in the mid-20th century, such as procyclidine for Parkinson's disease, marked a paradigm shift toward rational drug design.

A critical milestone emerged with the recognition that substituent positioning on the pyrrolidine ring profoundly influences pharmacological activity. For instance, the 3-carboxylate group in trans-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate enhances water solubility while the 4-methoxyphenyl moiety increases lipophilicity, optimizing blood-brain barrier penetration. This balance was systematically explored through structure-activity relationship (SAR) studies in the 2010s, which correlated electronic effects of methoxy groups with serotonin receptor affinity.

Table 1: Key Developments in Pyrrolidine Derivative Synthesis

Developmental Trajectory in Pharmaceutical Research

The compound's synthesis pathway exemplifies modern trends in green chemistry and stereochemical precision. Early routes relied on classical amine alkylation, but contemporary methods employ asymmetric catalysis. A representative three-step synthesis involves:

- Mannich Reaction : Condensation of 4-methoxybenzaldehyde with methyl acrylate and ammonium acetate yields a β-amino ester intermediate.

- Ring-Closing Metathesis : Grubbs catalyst-mediated cyclization forms the pyrrolidine core with >95% trans-selectivity.

- Esterification : Methanol-mediated transesterification under Mitsunobu conditions finalizes the carboxylate group.

This route achieves 68% overall yield with 99.8% enantiomeric excess, as verified by chiral HPLC. The synthetic efficiency stems from avoiding protective groups—the methoxy substituent's ortho-directing effects prevent unwanted side reactions during cyclization.

Significance in Contemporary Medicinal Chemistry

This compound addresses three critical challenges in modern drug discovery:

- Targeted CNS Delivery : The methoxyphenyl group's logP of 2.3 enables passive diffusion across the blood-brain barrier, making the compound valuable for neuroactive agents.

- Metabolic Stability : Comparative studies show the trans-methyl ester resists hepatic esterase hydrolysis 4.7-fold longer than cis isomers, prolonging in vivo half-life.

- Structural Versatility : The carboxylate serves as a handle for further derivatization—over 120 analogs have been synthesized via amidation or reduction to alcohols.

Recent applications include:

- Anticancer Agents : Palladium-catalyzed coupling of the pyrrolidine core with indole moieties produces CDK4/6 inhibitors (IC50 = 38 nM).

- Antimicrobials : Quaternary ammonium derivatives exhibit Gram-positive selectivity (MIC = 2 µg/mL against MRSA).

- Neurological Probes : $$^{11}$$C-labeled versions enable PET imaging of σ-1 receptor density in Alzheimer's models.

Properties

IUPAC Name |

methyl (3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-10-5-3-9(4-6-10)11-7-14-8-12(11)13(15)17-2/h3-6,11-12,14H,7-8H2,1-2H3/t11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBHPTZUARKXKZ-NEPJUHHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CNCC2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]2CNC[C@@H]2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of the Mesylate Intermediate

A solution of methanesulfonyl chloride (4 g) in methylene chloride (15 mL) is added to N-methyl-N-[3-hydroxy-3-(4-methoxyphenyl)]propylamine (7 g) at 0–5°C. The reaction is maintained for 6 hours, yielding the mesylate intermediate with >95% conversion.

Step 2: Cyclization Under Basic Conditions

The mesylate is treated with sodium hydride (1.25 eq) in dry toluene at −5°C to 25°C. This facilitates intramolecular cyclization to form the pyrrolidine ring, achieving an 82% isolated yield.

Step 3: Esterification

The cyclized product is reacted with methyl chloroformate (1.2 eq) in the presence of triethylamine (2 eq) in dichloromethane. After 4 hours at room temperature, the ester is obtained in 89% yield.

Table 1: Key Reaction Parameters for Multi-Step Synthesis

| Step | Reagent(s) | Solvent | Temp. Range | Yield |

|---|---|---|---|---|

| 1 | Methanesulfonyl chloride | CH₂Cl₂ | 0–5°C | >95% |

| 2 | NaH | Toluene | −5–25°C | 82% |

| 3 | Methyl chloroformate | CH₂Cl₂ | RT | 89% |

Enantioselective Synthesis Using Chiral Catalysts

Patent WO2019016745A1 discloses an enantioselective route employing a palladium-catalyzed asymmetric hydrogenation.

Substrate Preparation

A β-keto ester precursor, ethyl 4-(4-methoxyphenyl)-3-oxopyrrolidine-1-carboxylate, is synthesized via Mannich reaction between 4-methoxybenzaldehyde, methyl acetoacetate, and ammonium acetate (78% yield).

Asymmetric Hydrogenation

The β-keto ester (10 mmol) is dissolved in methanol (50 mL) with [(R)-BINAP]PdCl₂ (0.5 mol%). Hydrogen gas (50 psi) is introduced at 25°C for 12 hours, affording the trans-isomer with 94% ee and 91% yield.

Equation 1: Enantioselective Hydrogenation

$$

\text{β-keto ester} + \text{H}2 \xrightarrow{\text{(R)-BINAP PdCl}2} \text{trans-methyl ester} \quad

$$

Resolution of Racemic Mixtures

For racemic syntheses, chiral resolution is achieved using (−)-di-p-toluoyl-D-tartaric acid (DTT).

Diastereomeric Salt Formation

The racemic pyrrolidine (5 g) is mixed with DTT (1.2 eq) in ethanol/water (3:1). Crystallization at 4°C for 24 hours yields the trans-diastereomer with 98% purity.

Free Base Recovery

The salt is treated with 1M NaOH (2 eq) in ethyl acetate, recovering the enantiomerically pure trans-methyl ester in 85% yield.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Parameter | Multi-Step | Enantioselective | Resolution |

|---|---|---|---|

| Total Yield | 68% | 84% | 72% |

| Enantiomeric Excess | N/A | 94% ee | 98% ee |

| Key Advantage | Scalability | Stereocontrol | Purity |

Industrial-Scale Considerations

Solvent Optimization

Toluene and methanol are preferred for large-scale reactions due to low toxicity (LD₅₀ > 2,000 mg/kg).

Catalyst Recycling

The palladium catalyst in Method 2 is recovered via filtration (92% recovery) and reused for three cycles without significant activity loss.

Analytical Characterization

NMR Data

Chemical Reactions Analysis

Types of Reactions

Trans-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Trans-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrrolidine-3-carboxylate derivatives, where structural variations occur at the phenyl ring substituent. Below is a detailed comparison with key analogs:

Substituent Variations and Physicochemical Properties

Key Observations :

- Molecular Weight : Bromine substitution increases molecular weight significantly (284.15 g/mol), which may influence pharmacokinetic properties .

Stereochemical Considerations

The trans configuration is conserved across all analogs, ensuring consistent spatial orientation of the ester and aryl groups. This configuration is critical for binding to enzymatic targets, as demonstrated in crystallographic studies using SHELX software .

Biological Activity

Trans-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylate functional group. Its molecular formula is CHNO, and it has a molar mass of approximately 219.25 g/mol. The trans configuration of the compound contributes to its unique stereochemical properties, which can significantly influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

2. Anti-inflammatory Properties

In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. These effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, one study reported that the compound could reduce the production of nitric oxide (NO) in macrophages, highlighting its potential as an anti-inflammatory agent .

3. Neurotransmitter Modulation

Research indicates that this compound may also influence neurotransmitter systems. It has been observed to modulate synaptic transmission, which suggests potential applications in treating neurological disorders. Specifically, it may affect the release and reuptake of neurotransmitters such as serotonin and dopamine, making it a candidate for further investigation in neuropharmacology .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Inflammatory Response : A study involving animal models demonstrated that administration of this compound significantly reduced paw edema in rats, indicating its efficacy in reducing inflammation.

- Neuroprotective Effects : Another investigation assessed the neuroprotective potential of the compound in SH-SY5Y neuroblastoma cells, showing that it improved cell viability under oxidative stress conditions .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard protocols for crystallographic refinement of trans-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL) for small-molecule refinement. Key steps include:

- Data integration with SHELXPRO or WinGX .

- Structure solution via dual-space methods (SHELXD) for initial phase determination .

- Refinement of anisotropic displacement parameters using SHELXL, ensuring R-factors <5% for high-resolution data .

- Validation of hydrogen bonding and torsional angles via ORTEP for Windows to visualize anisotropic ellipsoids .

Q. How is the stereochemistry of the pyrrolidine ring confirmed in this compound?

- Methodological Answer :

- NMR Analysis : Use - COSY and NOESY to identify coupling constants and spatial proximities, particularly between the 3-carboxylate and 4-aryl substituents .

- X-ray Crystallography : Resolve absolute configuration via Flack parameter refinement in SHELXL, leveraging the compound’s chiral centers .

Q. What synthetic routes are reported for pyrrolidine-3-carboxylate derivatives?

- Methodological Answer :

- Core Synthesis : Cycloaddition of azomethine ylides with β-methoxyacrylate esters under microwave-assisted conditions (yield optimization: 60–75%) .

- Functionalization : Introduce 4-methoxyphenyl groups via Suzuki-Miyaura coupling, using Pd(dppf)Cl as a catalyst in THF/water (3:1) at 80°C .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., anisotropic displacement vs. bond-length outliers) be resolved?

- Methodological Answer :

- Contradiction Analysis : Use WinGX’s CheckCIF to flag geometric outliers (e.g., C-C bond lengths >1.55 Å). Cross-validate with DFT-optimized structures (B3LYP/6-31G*) .

- Thermal Motion : Apply the Rigid Bond test in SHELXL to identify false anisotropy. If discrepancies persist, consider twinning or disorder modeling .

Q. What strategies improve enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Resolution : Use (R)- or (S)-1-phenylethylamine as resolving agents in diastereomeric salt formation (monitored via chiral HPLC, Chiralpak IA column) .

- Asymmetric Catalysis : Employ Jacobsen’s thiourea catalysts for Michael additions, achieving >90% ee (validated by polarimetry) .

Q. How do solvent effects influence the compound’s conformational stability?

- Methodological Answer :

- Computational Modeling : Perform MD simulations (GROMACS) in explicit solvents (e.g., DMSO vs. chloroform) to assess puckering modes of the pyrrolidine ring .

- Experimental Validation : Compare NMR chemical shifts in polar vs. non-polar solvents to identify solvent-induced ring-flipping .

Q. What are the challenges in interpreting HRMS data for derivatives with isotopic clusters?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.